4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine typically involves the chloromethylation of 1H-pyrazolo[3,4-C]pyridine. One common method includes the reaction of 1H-pyrazolo[3,4-C]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Substituted pyrazolo[3,4-C]pyridines with various functional groups.
Oxidation: Pyrazolo[3,4-C]pyridine carboxylic acids or aldehydes.
Reduction: Methylated pyrazolo[3,4-C]pyridines.
Scientific Research Applications
4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazolo[3,4-C]pyridine ring.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the pyrazole ring.
1H-pyrazolo[3,4-C]pyridine: Lacks the chloromethyl group but shares the core heterocyclic structure.
4-(Bromomethyl)-1H-pyrazolo[3,4-C]pyridine: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct electronic and steric properties. The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(chloromethyl)-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-1-5-2-9-4-7-6(5)3-10-11-7/h2-4H,1H2,(H,10,11) |
InChI Key |
ONUUAZDQDIFYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)CCl |
Origin of Product |
United States |
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